![molecular formula C16H12ClN3O B14740629 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- CAS No. 1769-12-6](/img/structure/B14740629.png)
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-chlorophenyl group and a methyleneamino linkage, making it a unique and interesting molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with new functional groups replacing the 4-chlorophenyl group.
科学研究应用
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The methyleneamino linkage and the 4-chlorophenyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 4-chlorophenyl and methyleneamino groups, resulting in different biological activities.
4(3H)-Quinazolinone, 3-amino-2-methyl-: Contains an amino group instead of the methyleneamino linkage, leading to variations in reactivity and applications.
4(3H)-Quinazolinone, 3-[[(4-bromophenyl)methylene]amino]-2-methyl-: Similar structure with a bromophenyl group instead of a chlorophenyl group, affecting its chemical properties and biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the methyleneamino linkage provides additional sites for chemical modification and interaction with biological targets.
属性
CAS 编号 |
1769-12-6 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3 |
InChI 键 |
DEMLVCARYSKNDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


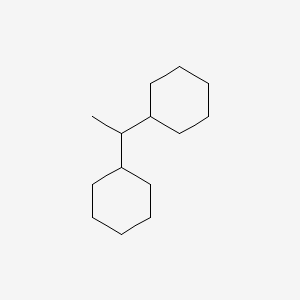
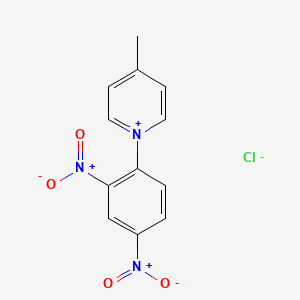
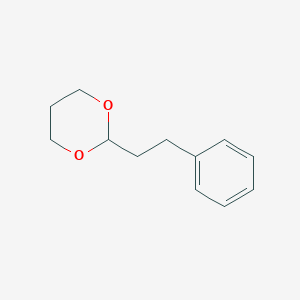


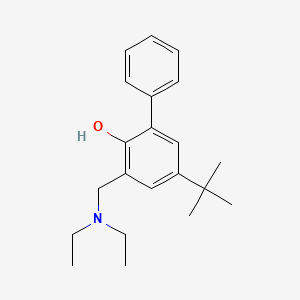
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
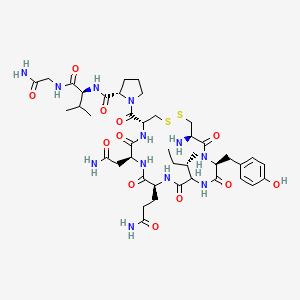


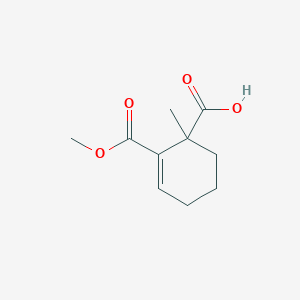
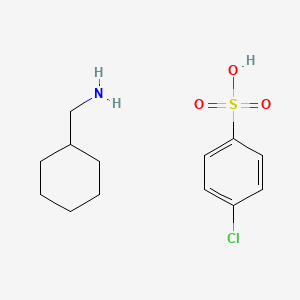
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)

